REACTION_CXSMILES
|
C([CH2:9][OH:10])=CC1C=CC=CC=1.[CH3:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[CH2:17])=[CH:14][CH:13]=1.CO>C1(C)C(C)=CC=CC=1>[CH3:9][O:10][CH:16]([C:15]1[CH:18]=[CH:19][C:12]([CH3:11])=[CH:13][CH:14]=1)[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
is directly proportional to styrene concentration and inversely proportional to methanol concentration
|
Type
|
CONCENTRATION
|
Details
|
to account for an enhanced rate at low methanol concentrations
|
Type
|
CONCENTRATION
|
Details
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while also accounting for inhibition of methanol at very high methanol concentrations
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Type
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CUSTOM
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Details
|
the reverse reaction
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Name
|
|
Type
|
product
|
Smiles
|
COC(C)C1=CC=C(C=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |